N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 487037-18-3
Molecular Weight: 400.397 g/mol
Preparation Methods
Synthetic Routes: The synthetic route for N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide involves the condensation of appropriate precursors. specific details on the synthetic pathway are not widely available due to its rarity and uniqueness .
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Researchers primarily synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide may undergo various chemical reactions, including:
Oxidation: It could be susceptible to oxidation reactions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substitution reactions could occur at specific sites.
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. without detailed literature, we can only speculate on potential reagents.
Major Products: The major products formed during these reactions would vary based on the specific reaction type and conditions. Further research is needed to elucidate these details.
Scientific Research Applications
Chemistry: As a unique compound, it could serve as a building block for designing new molecules.
Biology: It might exhibit interesting biological activities, warranting further investigation.
Medicine: Its potential as a drug candidate or lead compound should be explored.
Industry: Although not yet established, it could find applications in materials science or other industrial sectors.
Mechanism of Action
The precise mechanism by which N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide exerts its effects remains unknown. Researchers would need to investigate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, due to its rarity, direct comparisons with similar compounds are scarce. exploring related hydrazides and phenylmethylidene derivatives could provide insights into its uniqueness.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-19-12-6-5-11(14(8-12)20-2)10-16-17-15(18)9-13-4-3-7-21-13/h3-8,10H,9H2,1-2H3,(H,17,18)/b16-10+ |
InChI Key |
MHYCDCUFBVUDPW-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC |
Origin of Product |
United States |
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